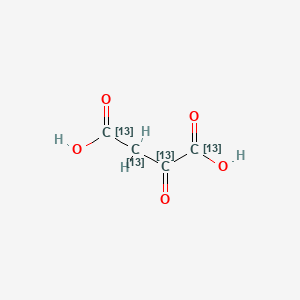

2-oxo(1,2,3,4-13C4)butanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-oxo(1,2,3,4-13C4)butanedioic acid, also known as 2-oxobutanedioic acid, is a compound with the molecular formula C4H4O5. It is a labeled version of oxobutanedioic acid where the carbon atoms are isotopically labeled with carbon-13. This compound is of interest in various scientific fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo(1,2,3,4-13C4)butanedioic acid can be achieved through several methods. One common approach involves the oxidation of 2-oxobutanoic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction typically requires a solvent like water or acetic acid and is carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

Industrial production of this compound often involves the use of isotopically labeled precursors. The process may include the fermentation of labeled glucose or other carbon sources by microorganisms that can incorporate the carbon-13 isotope into the desired product. This method is advantageous for producing large quantities of the compound with high isotopic purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce carbon dioxide and water.

Reduction: Reduction reactions can convert it into 2-hydroxybutanedioic acid.

Substitution: It can undergo substitution reactions where one of the oxygen atoms is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Various nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products

Oxidation: Carbon dioxide and water.

Reduction: 2-hydroxybutanedioic acid.

Substitution: Derivatives with different functional groups replacing the oxygen atom.

Scientific Research Applications

2-oxo(1,2,3,4-13C4)butanedioic acid has numerous applications in scientific research:

Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and metabolic pathways.

Biology: Employed in metabolic studies to understand the biochemical pathways involving oxobutanedioic acid.

Medicine: Investigated for its potential role in metabolic disorders and as a diagnostic tool in medical imaging.

Industry: Utilized in the production of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of 2-oxo(1,2,3,4-13C4)butanedioic acid involves its participation in various biochemical pathways. It acts as an intermediate in the tricarboxylic acid (TCA) cycle, where it is converted into other metabolites through enzymatic reactions. The labeled carbon atoms allow researchers to trace the movement and transformation of the compound within the metabolic network, providing insights into cellular processes and energy production.

Comparison with Similar Compounds

Similar Compounds

2-oxobutanoic acid: The non-labeled version of the compound.

2-hydroxybutanedioic acid: A reduced form of the compound.

Succinic acid: A structurally similar compound with different functional groups.

Uniqueness

2-oxo(1,2,3,4-13C4)butanedioic acid is unique due to its isotopic labeling, which makes it a valuable tool for tracing and studying metabolic pathways. The presence of carbon-13 atoms allows for precise tracking using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing detailed information about the compound’s behavior and interactions in various systems.

Biological Activity

2-oxo(1,2,3,4-13C4)butanedioic acid, a carbon-13 labeled derivative of butanedioic acid (malonic acid), is a compound of significant interest in metabolic studies. Its unique isotopic labeling allows researchers to trace metabolic pathways and understand biochemical processes in living organisms. This article delves into the biological activity of this compound, focusing on its role in metabolic pathways, enzyme interactions, and potential therapeutic applications.

- Molecular Formula : C4H4O5

- Molecular Weight : Approximately 132.09 g/mol

- Structure : The compound features a ketone functional group at the second carbon position and incorporates four carbon-13 isotopes.

Metabolic Tracing

The primary utility of this compound lies in its ability to act as a tracer in metabolic studies. By incorporating this compound into biological systems, researchers can track its metabolic fate and gain insights into various biochemical pathways. It is particularly useful in studying carbohydrate and lipid metabolism.

- Energy Metabolism : Research indicates that this compound influences the activity of enzymes involved in energy metabolism. Its incorporation into metabolic pathways helps elucidate how cells utilize carbohydrates and fats for energy production .

- Lipid Synthesis : The compound plays a role in lipid biosynthesis by participating in the synthesis of fatty acids and other lipids. Understanding its role can help identify potential therapeutic targets for metabolic disorders related to lipid metabolism.

Enzyme Interactions

This compound interacts with various enzymes involved in metabolic processes:

| Enzyme | Function | Impact of this compound |

|---|---|---|

| Pyruvate dehydrogenase | Converts pyruvate into acetyl-CoA | Enhances understanding of energy production pathways |

| Acetyl-CoA carboxylase | Catalyzes the formation of malonyl-CoA from acetyl-CoA | Influences fatty acid synthesis |

| Citrate synthase | Condenses acetyl-CoA and oxaloacetate to form citrate | Affects TCA cycle dynamics |

These interactions highlight the compound's potential as a research tool for deciphering complex metabolic networks.

Study 1: Metabolic Flux Analysis

In a study exploring the metabolism of glucose in human cells, researchers utilized this compound as a tracer to monitor the incorporation of carbon into various metabolites. The results demonstrated significant incorporation into fatty acids and amino acids, providing valuable insights into how glucose is utilized under different physiological conditions.

Study 2: Lipid Metabolism in Disease Models

Another study investigated the effects of this compound on lipid metabolism in models of obesity. The findings indicated that treatment with this compound altered lipid profiles significantly, suggesting its potential role in therapeutic strategies for managing obesity-related metabolic disorders.

Properties

Molecular Formula |

C4H4O5 |

|---|---|

Molecular Weight |

136.04 g/mol |

IUPAC Name |

2-oxo(1,2,3,4-13C4)butanedioic acid |

InChI |

InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/i1+1,2+1,3+1,4+1 |

InChI Key |

KHPXUQMNIQBQEV-JCDJMFQYSA-N |

Isomeric SMILES |

[13CH2]([13C](=O)[13C](=O)O)[13C](=O)O |

Canonical SMILES |

C(C(=O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.